molecular formula C11H13IO2 B8675292 4-(2-Iodo-5-methoxyphenyl)butan-2-one CAS No. 99254-53-2

4-(2-Iodo-5-methoxyphenyl)butan-2-one

Cat. No.: B8675292
CAS No.: 99254-53-2
M. Wt: 304.12 g/mol
InChI Key: RPZRPEAONLVFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Iodo-5-methoxyphenyl)butan-2-one is an aromatic ketone with a butan-2-one backbone substituted at the fourth carbon by a 2-iodo-5-methoxyphenyl group. Its structure features a phenyl ring with iodine (electron-withdrawing) at position 2 and methoxy (electron-donating) at position 5, creating unique electronic and steric properties. The iodine substituent may enhance its utility in crystallography (via heavy-atom effects) or radiopharmaceuticals .

Properties

CAS No.

99254-53-2

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

4-(2-iodo-5-methoxyphenyl)butan-2-one

InChI

InChI=1S/C11H13IO2/c1-8(13)3-4-9-7-10(14-2)5-6-11(9)12/h5-7H,3-4H2,1-2H3

InChI Key

RPZRPEAONLVFLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=CC(=C1)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 4-(2-Iodo-5-methoxyphenyl)butan-2-one with structurally related aromatic ketones:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Applications Key Research Findings Sources
This compound 2-Iodo, 5-Methoxy C₁₁H₁₃IO₃* ~320.11 (calculated) Synthetic intermediate, research Limited data; iodine may aid crystallographic phasing or medicinal chemistry -
4-(4-Hydroxyphenyl)butan-2-one (Raspberry ketone) 4-Hydroxy C₁₀H₁₂O₂ 164.20 Fragrance ingredient IFRA safety standards apply; used in cosmetics and food flavoring
4-(4-Methylphenyl)butan-2-one 4-Methyl C₁₁H₁₄O 162.23 Structural studies Utilized in crystallographic models; no significant commercial applications
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one 3-Ethoxy, 4-Hydroxy C₁₂H₁₆O₃ 208.25 Antimicrobial mixtures Synergistic activity with ammonium compounds in cosmetic formulations
1-(3,4-Dimethoxyphenyl)-4-iodo-1-butanone 3,4-Dimethoxy, 4-Iodo (chain) C₁₂H₁₅IO₃ 334.15 Research chemical Described in synthesis protocols; iodine enhances reactivity in cross-coupling
4-(3-Oxobutyl)phenyl acetate (Cuelure) 3-Oxobutyl (ester) C₁₂H₁₄O₃ 206.24 Insect attractant (Bactrocera spp.) Effective in pest control; derived from raspberry ketone via esterification

*Calculated molecular formula based on structural analysis.

Key Observations:

Substituent Effects: Iodo vs. In contrast, hydroxy/methoxy groups dominate fragrance and antimicrobial applications . Positional Isomerism: The 2-iodo-5-methoxy substitution pattern in the target compound differs from 4-hydroxy (raspberry ketone) or 3-ethoxy-4-hydroxy derivatives, leading to distinct electronic profiles and reactivity.

Applications: Raspberry ketone and Cuelure are commercially validated in fragrances and pest control, respectively . The iodine in the target compound and 1-(3,4-Dimethoxyphenyl)-4-iodo-1-butanone suggests niche roles in medicinal chemistry or catalysis .

Safety and Regulation :

  • Raspberry ketone adheres to IFRA standards for safe use in cosmetics, while the target compound’s iodine may require specialized handling .

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